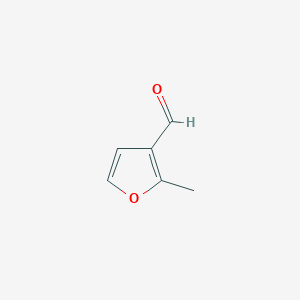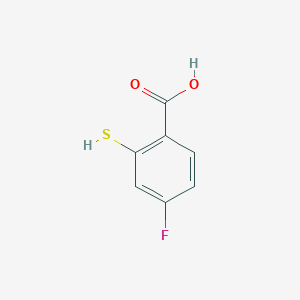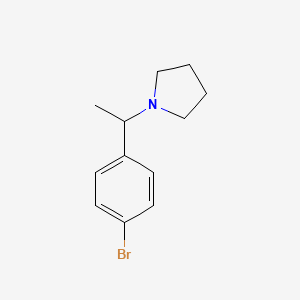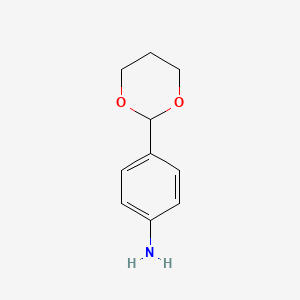
4-(1,3-Dioxan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1,3-Dioxan-2-yl)aniline” is a chemical compound with the molecular formula C10H13NO2 . It is used as a reagent in the preparation of luminogens and fluorescent polyimides . It is also used in the preparation of a novel class of small molecule caspase-3 inhibitors .
Molecular Structure Analysis
The molecular structure of “4-(1,3-Dioxan-2-yl)aniline” consists of a benzene ring attached to an amine group (NH2) and a 1,3-dioxan-2-yl group . The molecular weight of this compound is 179.22 .Physical And Chemical Properties Analysis
“4-(1,3-Dioxan-2-yl)aniline” is a solid substance . It has a molecular weight of 165.19 and a density of 1.203±0.06 g/cm3 . The melting point is 75-79 °C , and the boiling point is 150 °C at a pressure of 1 Torr .Scientific Research Applications
Electrochemical Synthesis and Solar Cell Application
A novel polymer based on 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline was synthesized and characterized for application in dye-sensitized solar cells (DSSCs). The electrochemical synthesis of the polymer, optimized for high conductivity and porosity, demonstrated an improved energy conversion efficiency in DSSCs by 21% over traditional Pt counter electrodes, showcasing the potential of this material in photovoltaic applications (Shahhosseini et al., 2016).
Electrochromic Materials Development
Research into novel electrochromic materials employing nitrotriphenylamine units with different thiophene derivatives, including structures related to 4-(1,3-dioxan-2-yl)aniline, has led to the creation of highly stable conducting polymers. These materials exhibit outstanding optical contrasts and fast switching speeds in the near-infrared region, indicating their suitability for advanced electrochromic devices (Li et al., 2017).
Crystal Structure Analysis
The crystal structure of a compound derived from 2-(1,3-dioxan-2-yl)aniline and salicylaldehyde was analyzed, revealing an E conformation about the C=N bond and a chair conformation for the six-membered O-heterocycle. This study contributes to the understanding of molecular structures and interactions in related compounds (Li et al., 2015).
Luminescent Platinum Complexes for OLEDs
N,N-Di(6-phenylpyridin-2-yl)aniline and related compounds have been used to produce highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have been applied in organic light-emitting diodes (OLEDs), demonstrating excellent performance and efficiency, highlighting the impact of 4-(1,3-dioxan-2-yl)aniline derivatives in the field of advanced materials and device engineering (Vezzu et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-(1,3-dioxan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVCKPXDMYGYDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxan-2-yl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

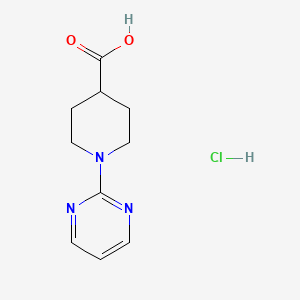
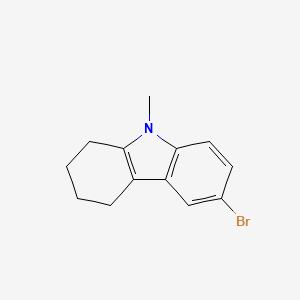
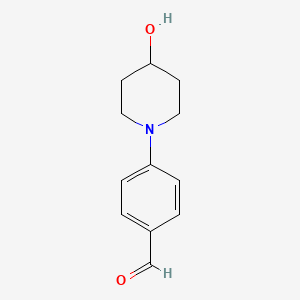
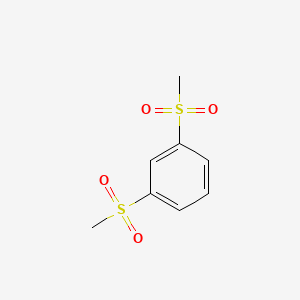
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)
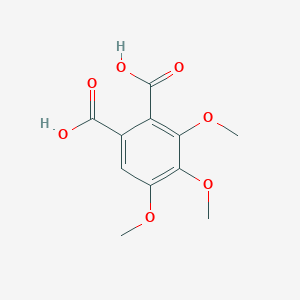
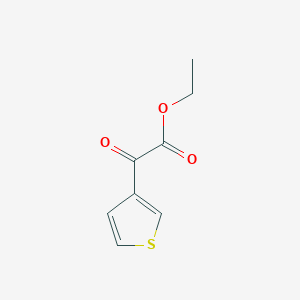


![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)
